REACTION_CXSMILES
|
[C:1]1([CH:7]([C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)[CH2:8][CH2:9][CH2:10][NH:11][C:12]2[C:13]3[C:18]([N:19]=[C:20]4[C:25]=2[C:24](=[O:26])[CH2:23][CH2:22][CH2:21]4)=[CH:17][CH:16]=[CH:15][CH:14]=3)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3].[Cl-].[NH4+]>C1COCC1>[C:27]1([CH:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[CH2:8][CH2:9][CH2:10][NH:11][C:12]2[C:13]3[C:18]([N:19]=[C:20]4[C:25]=2[CH:24]([OH:26])[CH2:23][CH2:22][CH2:21]4)=[CH:17][CH:16]=[CH:15][CH:14]=3)[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1 |f:1.2.3.4.5.6,7.8|
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
3,4-dihydro-9-(4,4-diphenylbutyl)aminoacridin-1(2H)-one
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Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(CCCNC=1C2=CC=CC=C2N=C2CCCC(C12)=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mechanically stirred solution was cooled in an ice bath under nitrogen atmosphere
|
Type
|
ADDITION
|
Details
|
Within 0.5 hour after addition the reaction
|
Duration
|
0.5 h
|
Type
|
FILTRATION
|
Details
|
the inorganics were filtered off
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated to an oil
|
Type
|
CUSTOM
|
Details
|
the oil was triturated with 30 ml of 10:1 ether/acetone
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(CCCNC=1C2=CC=CC=C2N=C2CCCC(C12)O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.22 g | |
YIELD: CALCULATEDPERCENTYIELD | 73.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |